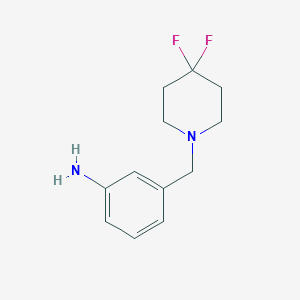

3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine

Description

Properties

IUPAC Name |

3-[(4,4-difluoropiperidin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)4-6-16(7-5-12)9-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQXTCBJZWKXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms at the 4-position and an amine group attached to a phenyl ring. Its molecular formula is C12H14F2N, and its IUPAC name is 3-(4,4-difluoropiperidin-1-ylmethyl)aniline.

The biological activity of 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine is primarily attributed to its interaction with various biological macromolecules. It is hypothesized to modulate enzyme activity and receptor interactions, leading to significant biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can act as a ligand for various receptors, influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the phenyl group can significantly alter its potency and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of bulky groups | Increased selectivity but reduced potency |

| Substitution of fluorine atoms | Enhanced metabolic stability |

Biological Activity Data

Recent studies have provided insights into the biological activity of 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, a study demonstrated that piperidine derivatives showed high cytotoxicity against various cancer cell lines, suggesting that 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine may also possess similar effects .

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegeneration, indicating that this compound could be explored for treating conditions like Alzheimer's disease.

- Antimicrobial Properties : Initial screenings suggest that this compound may have antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent.

Case Studies

Several case studies highlight the potential applications of 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine:

- Study on Cancer Cell Lines : A recent study evaluated the effect of similar piperidine compounds on human ovarian and breast cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through mitochondrial pathways . This suggests that 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine may also trigger similar apoptotic mechanisms.

- In Vivo Efficacy : In vivo studies using animal models have shown promising results regarding the efficacy of related compounds in reducing tumor size without significant toxicity . This emphasizes the need for further research on the safety and efficacy profile of 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine.

Comparison with Similar Compounds

Pharmacological Activities of Phenylamine Derivatives

- Amifuraline (): Structure: 3-[5-(4,5-Dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine. Comparison: The target compound’s difluoropiperidine group might confer selectivity for other enzyme targets (e.g., kinases or GPCRs) due to its unique steric and electronic profile.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Substituent Tolerance: Disubstituted phenylamines (e.g., 3,4-dimethyl) are well-tolerated in nonenzymatic reactions, suggesting the target compound’s difluoropiperidine group may also be compatible in similar synthetic pathways .

Biological Potential: While Nrf2 activation is prominent in methyl-substituted derivatives, the target compound’s unique structure may unlock activities in unexplored pathways, such as kinase inhibition or antimicrobial action.

Material Properties : The absence of carboxyl groups and presence of fluorine could enhance stability in coatings but require optimization for solubility in pharmaceutical formulations .

Preparation Methods

Synthesis of 4,4-Difluoropiperidine Intermediate

The 4,4-difluoropiperidine ring is typically synthesized via fluorination of piperidine precursors or by ring closure methods involving fluorinated building blocks. While direct details on 4,4-difluoropiperidine synthesis are limited in the current data, related compounds such as 4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzoic acid have been prepared by:

- Formation of the piperidine ring with fluorine substituents introduced through halogenation or nucleophilic substitution reactions

- Use of halogenating agents and specific solvents to facilitate nucleophilic substitution on the piperidine ring nitrogen.

N-Methylene Linkage Formation to Phenylamine

The key step in preparing 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine involves attaching the difluoropiperidinyl group to the phenylamine through a methylene bridge. Common approaches include:

- Reductive amination : Reacting 4,4-difluoropiperidine with an aromatic aldehyde derivative of phenylamine followed by reduction with sodium borohydride or similar reducing agents.

- Nucleophilic substitution : Using halomethyl derivatives of phenylamine or piperidine to form the N-methylene bond under basic conditions.

A representative example of reductive amination is:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Mix 4,4-difluoropiperidine with 3-aminobenzaldehyde in acetic acid at room temperature, stirring for 2 hours | - | Formation of imine intermediate |

| 2 | Add sodium borohydride slowly at 0 °C, stir for 1 hour | ~65% | Reduction of imine to secondary amine |

| 3 | Extraction with ethyl acetate, washing with sodium bicarbonate, drying over sodium sulfate | - | Purification step |

This method yields the target compound with moderate to good efficiency.

Alternative Coupling Methods

Other reported methods for related fluorinated aniline derivatives include palladium-catalyzed amination reactions, where aryl halides are coupled with amines under inert atmosphere at elevated temperatures (100–110 °C) using ligands such as BINAP and bases like cesium carbonate. These methods may be adapted for the synthesis of 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine by employing appropriate halomethylated precursors.

A summary table of reaction conditions and yields from related synthetic steps is provided below:

Purification and Characterization

Purification typically involves extraction with organic solvents such as ethyl acetate, followed by washing with aqueous solutions (sodium bicarbonate, brine), drying over sodium sulfate, and concentration under reduced pressure. Final purification is often achieved by column chromatography using silica gel and solvent gradients (e.g., dichloromethane/ethyl acetate).

Characterization data reported for similar compounds include:

- Melting points around 154–159 °C for pivaloyl derivatives

- 1H NMR spectra showing aromatic and aliphatic proton signals consistent with the expected structure

- Mass spectrometry confirming molecular ion peaks corresponding to the fluorinated amine compounds

Research Findings and Analysis

- The introduction of fluorine atoms at the 4,4-positions of the piperidine ring significantly affects the reactivity and stability of intermediates, necessitating controlled reaction conditions.

- Reductive amination is a reliable method for forming the N-methylene linkage with phenylamine, balancing yield and operational simplicity.

- Palladium-catalyzed coupling reactions provide alternative pathways but may require optimization of catalysts, ligands, and bases for improved yields.

- The choice of solvent and temperature is critical to avoid side reactions and decomposition, especially given the sensitivity of fluorinated intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.